m-Tolualdehyde 2,4-dinitrophenylhydrazone
Description
Properties
IUPAC Name |
N-[(3-methylphenyl)methylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRXQUGVASQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334335 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2880-05-9 | |
| Record name | 1-(2,4-Dinitrophenyl)-2-[(3-methylphenyl)methylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-Tolualdehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Standard Laboratory-Scale Synthesis
Reagents :
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m-Tolualdehyde (purity ≥98%)
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2,4-Dinitrophenylhydrazine (DNPH, purity ≥95%)
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Concentrated hydrochloric acid (HCl, 37%)
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Ethanol or methanol (HPLC grade)
Procedure :
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DNPH Reagent Preparation : Dissolve 1.0 g of DNPH in 100 mL of 2N HCl by stirring at 50°C for 30 minutes.
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Condensation Reaction : Add 0.5 mL of m-tolualdehyde dropwise to the DNPH solution under vigorous stirring.
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Precipitation : A yellow-orange precipitate forms immediately. Continue stirring for 1 hour at room temperature.
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Filtration : Collect the precipitate via vacuum filtration using a Büchner funnel.
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Washing : Rinse the solid with cold ethanol (3 × 10 mL) to remove unreacted reagents.
Large-Scale Industrial Synthesis
Industrial protocols emphasize cost efficiency and scalability:
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Continuous Flow Reactors : DNPH and m-tolualdehyde are mixed in a 1:1 molar ratio in a tubular reactor at 60°C, with a residence time of 20 minutes.
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Solvent-Free Conditions : Patents describe using minimal solvent (e.g., 10% ethanol) to reduce waste.
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Automated Filtration Systems : Centrifugal filters achieve >99% product recovery.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from acetonitrile or ethanol :
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Dissolve 1.0 g of crude hydrazone in 50 mL of hot acetonitrile.
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Cool to 4°C overnight.
Analytical Validation
Optimization Strategies
Solvent Selection
Temperature Control
pH Adjustment
Maintaining pH <2.0 ensures complete protonation of the carbonyl group.
This compound serves as a reference standard in:
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HPLC : Quantification of airborne carbonyls (EPA Method TO-11A).
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TLC : Identification of aldehydes in environmental samples (Rf = 0.45 in ethyl acetate/hexane).
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Spectrophotometry : UV-Vis detection at 360 nm (ε = 22,000 L·mol⁻¹·cm⁻¹).
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 1–2 hours | 20 minutes |
| Solvent Consumption | 150 mL/g | 10 mL/g |
| Yield | 85–92% | 90–95% |
| Purity | 98–99% | 99.5% |
Challenges and Innovations
Common Pitfalls
Chemical Reactions Analysis
Types of Reactions: m-Tolualdehyde 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazone derivatives.
Scientific Research Applications
Analytical Chemistry
Derivatization for Carbonyl Detection
One of the primary applications of m-tolualdehyde 2,4-dinitrophenylhydrazone is its use in the derivatization of aldehydes and ketones. The formation of this hydrazone allows for enhanced detection sensitivity when analyzing carbonyl compounds through chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) .
Improved Analytical Methods
Recent studies have demonstrated that using this compound in HPLC methods significantly improves the limits of detection (LOD) and quantification (LOQ) for various carbonyl compounds compared to traditional methods. For instance, the application note from Agilent Technologies shows that using UHPLC conditions resulted in better performance metrics for m-tolualdehyde derivatives .
Environmental Monitoring
Air Quality Assessment
this compound is employed in methods for monitoring air quality by detecting volatile organic compounds (VOCs). The hydrazone derivative can be extracted from air samples and analyzed to quantify the presence of harmful aldehydes and ketones . This application is particularly relevant in urban environments where air pollution is a concern.
Water Quality Testing
The compound is also used in water quality assessments. By derivatizing carbonyls present in water samples with 2,4-dinitrophenylhydrazine, researchers can analyze these derivatives to determine the concentration of aldehydes and ketones . This method is crucial for ensuring compliance with environmental regulations regarding water contaminants.
Food Safety
Detection of Food Contaminants
In the food industry, this compound serves as a reagent for detecting carbonyl compounds that may indicate spoilage or contamination. The ability to quickly and accurately measure these compounds helps maintain food safety standards .
Research Applications
Chemical Synthesis Studies
Researchers utilize this compound in synthetic organic chemistry as a reference compound or intermediate in various reactions involving carbonyl groups. Its stability and reactivity make it a valuable compound for studying reaction mechanisms and developing new synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of m-tolualdehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone derivative through a condensation reaction with aldehydes and ketones. The hydrazone formation is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of water . This reaction is highly specific and forms a stable hydrazone product, which can be easily detected and quantified .
Comparison with Similar Compounds
Comparison with Similar 2,4-DNPH Derivatives
Structural and Physicochemical Properties
a. Positional Isomerism :
- m-Tol-DNPH (meta-methyl substitution) differs from o-tolualdehyde-DNPH (ortho-methyl) and p-tolualdehyde-DNPH (para-methyl) in the placement of the methyl group on the benzaldehyde moiety. This positional isomerism influences molecular planarity, solubility, and intermolecular interactions. For instance, steric hindrance in the ortho isomer reduces crystallinity compared to the meta and para derivatives .
- Molecular Weight : m-Tol-DNPH (C₁₄H₁₂N₄O₄) has a molecular weight of 324.27 g/mol, identical to its o- and p-isomers but distinct from simpler derivatives like formaldehyde-DNPH (210.15 g/mol) and acetaldehyde-DNPH (238.20 g/mol) .
b. Thermal Stability and Melting Points :
- Melting points vary significantly among derivatives. For example:
- Acetone-DNPH : 156–158°C .
- Formaldehyde-DNPH : 164–166°C .
- Crotonaldehyde-DNPH : ~250°C (decomposition) .
- m-Tol-DNPH : While specific data are unavailable, its para isomer (p-Tol-DNPH) has a reported melting point of ~180°C, suggesting meta derivatives may exhibit similar or slightly lower values due to reduced symmetry .
c. Solubility :
- m-Tol-DNPH is sparingly soluble in polar solvents (e.g., water) but dissolves readily in organic solvents like dichloromethane (DCM) or ethyl acetate, akin to acetaldehyde-DNPH and propionaldehyde-DNPH .
Spectroscopic and Chromatographic Behavior
a. Spectroscopic Signatures :
- IR and NMR : The carbonyl C=O stretch in m-Tol-DNPH appears near 1680–1700 cm⁻¹ (IR), consistent with other aromatic DNPH derivatives. The meta-methyl group causes distinct proton splitting in ¹H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- UV-Vis : DNPH derivatives exhibit strong absorbance at 360–370 nm due to the conjugated hydrazone-aryl system, enabling quantitative analysis. m-Tol-DNPH’s molar absorptivity (ε ~22,000 M⁻¹cm⁻¹) aligns with derivatives like formaldehyde-DNPH .
b. HPLC Performance :
- Retention Time : Structural isomers (e.g., o-, m-, p-Tol-DNPH) are separable via reversed-phase HPLC with C18 columns. For example, 3-hydroxybutanal-DNPH and 2-hydroxyisobutyraldehyde-DNPH (structural analogs) show baseline separation under optimized conditions .
- Detection Limits : m-Tol-DNPH’s limit of detection (LOD) in HPLC is estimated at 0.5–2.0 µg/L, comparable to acetaldehyde-DNPH (LOD 1.0 µg/L) but higher than formaldehyde-DNPH (LOD 0.1 µg/L) due to increased hydrophobicity .
a. Antioxidant Activity :
b. Environmental Analysis :
- Unlike formaldehyde-DNPH (widely used for indoor air monitoring per ISO 16000-3), m-Tol-DNPH is specialized for detecting methyl-substituted aldehydes in complex matrices like cigarette smoke or industrial emissions .
Isomerism and Tautomeric Effects
- E/Z Isomerism : Like most DNPH derivatives, m-Tol-DNPH exists as E and Z stereoisomers. The E-configuration predominates in the solid state, stabilized by intramolecular N–H⋯O hydrogen bonds, as observed in 2-methoxybenzaldehyde-DNPH and 2-hydroxy-5-nitrobenzaldehyde-DNPH .
- Keto-Enol Tautomerism: While rare in DNPHs, tautomerism is reported in derivatives with adjacent hydroxyl groups (e.g., 2-hydroxybenzaldehyde-DNPH), a feature absent in m-Tol-DNPH .
Biological Activity
m-Tolualdehyde 2,4-dinitrophenylhydrazone (m-TDNH) is a chemical compound that has garnered attention for its biological activity, particularly in its interactions with carbonyl compounds. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
m-TDNH is synthesized through the reaction of m-tolualdehyde with 2,4-dinitrophenylhydrazine under acidic conditions, typically using acetic acid as a catalyst. The reaction proceeds via a condensation mechanism, resulting in the formation of a hydrazone linkage:
This compound appears as a light yellow to brown crystalline solid with a molecular formula of C₁₄H₁₂N₄O₄ and a molecular weight of 300.27 g/mol. Its melting point ranges from 211-213 °C, making it suitable for various analytical applications.
Detection of Carbonyl Compounds
One of the primary applications of m-TDNH is in the detection and quantification of aldehydes and ketones in biological samples. The formation of stable derivatives allows for the identification of these carbonyl compounds through methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For instance, research has demonstrated its effectiveness in analyzing volatile organic compounds (VOCs) in environmental samples .
Antimicrobial Properties
Recent studies have indicated that m-TDNH exhibits antimicrobial activity against various pathogens. For example, it has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays. These results suggest potential applications in developing antimicrobial agents.
Anticancer Potential
Emerging research points to the anticancer properties of m-TDNH derivatives. In vitro studies have shown that certain hydrazone derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
- Environmental Monitoring : A study utilized m-TDNH to monitor carbonyl compounds in urban air samples. The results highlighted its effectiveness in identifying pollutants like formaldehyde and acetaldehyde, which are linked to respiratory issues .
- Pharmaceutical Applications : In drug formulation research, m-TDNH has been explored for its ability to stabilize active pharmaceutical ingredients through complexation with carbonyl-containing drugs. This stabilization can enhance drug efficacy and shelf life.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of m-TDNH compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Detection Method |
|---|---|---|---|
| This compound | Yes | Yes | TLC, HPLC |
| 2,4-Dinitrophenylhydrazine | Moderate | Limited | TLC |
| Acetophenone 2,4-Dinitrophenylhydrazone | Yes | No | HPLC |
Q & A
Q. What is the recommended methodology for derivatizing m-tolualdehyde with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form its hydrazone?
The derivatization involves a condensation reaction under acidic conditions. Typically, m-tolualdehyde is reacted with 2,4-DNPH in a solution of methanol or acetonitrile acidified with sulfuric or hydrochloric acid. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, forming the hydrazone and releasing water. Reaction completion may require 1–2 hours at room temperature, though kinetic studies should confirm optimal conditions for m-tolualdehyde specifically. Post-reaction, the product is extracted using ethyl acetate or similar solvents and purified via recrystallization .
Q. How are 2,4-dinitrophenylhydrazones typically characterized in analytical workflows?
Key characterization methods include:
- Melting point analysis : Comparing observed melting points to literature values (e.g., propionaldehyde DNPH melts at 148–155°C ).
- Chromatography : HPLC or LC-MS with UV detection (e.g., λ = 360 nm) for separation and quantification .
- Spectroscopy : UV-Vis (for λmax of hydrazones), IR (C=O and N-H stretches), and <sup>1</sup>H NMR (for structural confirmation) .
Advanced Research Questions
Q. What analytical challenges arise from the stereoisomerism of 2,4-dinitrophenylhydrazones, and how can they be mitigated?
Hydrazones exist as E/Z stereoisomers due to restricted rotation around the C=N bond. This can lead to split peaks in chromatograms or inconsistent melting points. To resolve this:
Q. How can cross-reactivity with other carbonyl compounds be minimized during derivatization?
2,4-DNPH reacts broadly with aldehydes/ketones, so selectivity requires:
Q. What factors influence the yield and purity of m-tolualdehyde-DNPH synthesis?
- Reaction time and temperature : Under acidic conditions, extended times (>2 hours) may degrade the product.
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures removes unreacted DNPH and byproducts .
Q. How should researchers address contradictory data in hydrazone quantification across studies?
Discrepancies may arise from:
- Matrix effects : Environmental samples (e.g., air, water) vs. controlled lab conditions.
- Instrumental variability : Calibrate detectors using certified standards (e.g., formaldehyde-DNPH at 40 µg/mL ).
- Replicate controls : Include spiked recovery experiments and blank samples to validate method accuracy .
Methodological Best Practices
Q. What safety protocols are critical when handling 2,4-DNPH?
- Store 2,4-DNPH dampened with 30% water to prevent explosive decomposition .
- Use fume hoods and personal protective equipment (PPE) due to its mutagenic potential .
Q. How can researchers troubleshoot low yields in hydrazone synthesis?
- Verify reagent purity (e.g., DNPH should be free of oxidation byproducts).
- Monitor reaction progress via TLC or in situ FT-IR for carbonyl disappearance.
- Adjust stoichiometry (typically 1:1 aldehyde:DNPH) and avoid excess acid .
Emerging Research Applications
Q. Can m-tolualdehyde-DNPH be applied in environmental or biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
